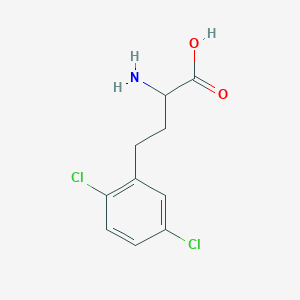
2-Amino-4-(2,5-dichlorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸は、アミノ酸のクラスに属する有機化合物です。これは、2位と5位に2つの塩素原子で置換されたベンゼン環、アミノ基、およびブタン酸鎖を特徴としています。
準備方法
合成経路と反応条件
(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸の合成は、通常、次の手順を伴います。
出発物質: 合成は2,5-ジクロロベンゼンから始まり、一連の反応を経てアミノ基とブタン酸基が導入されます。
反応条件: 反応は、制御された条件下で行われます。多くの場合、触媒と特定の温度および圧力設定が使用され、目的の生成物が得られます。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます。
工業生産方法
工業的な環境では、(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸の製造は、収率と効率を最適化するために、大規模反応器と連続フロープロセスを使用することがあります。自動システムと高度な監視技術の使用により、品質の一貫性と安全基準への準拠が確保されます。
化学反応の分析
反応の種類
(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応により、この化合物をその還元形に変換することができます。
置換: ベンゼン環上の塩素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、しばしば還元剤として使用されます。
置換試薬: 水酸化物イオンまたはアミンなどの求核剤を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成することができます。
科学研究の用途
(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸は、いくつかの科学研究に用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、そしてさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬物開発のための前駆体としての役割を含む、その潜在的な治療用途を調査する研究が進行中です。
産業: これは、特定の特性を持つ特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
®-a-Amino-2,5-dichlorobenzenebutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物はこれらの標的に結合して、その活性を調節し、特定の生化学的経路を誘発することができます。正確な経路と標的は、この化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
(R)-α-アミノ-3,4-ジクロロベンゼンブタン酸: 類似の構造ですが、塩素原子が異なる位置にあります。
(R)-α-アミノ-2,5-ジフルオロベンゼンブタン酸: 塩素の代わりにフッ素原子があります。
(R)-α-アミノ-2,5-ジブロモベンゼンブタン酸: 塩素の代わりに臭素原子があります。
独自性
(R)-α-アミノ-2,5-ジクロロベンゼンブタン酸は、ベンゼン環上の特定の置換パターンによって特徴付けられており、これはその化学反応性と生物活性を影響を与える可能性があります。2位と5位に塩素原子が存在すると、化合物の電子特性と他の分子との相互作用に影響を与える可能性があり、アナログと区別されます。
類似化合物との比較
Similar Compounds
®-a-Amino-3,4-dichlorobenzenebutanoic acid: Similar structure but with chlorine atoms at different positions.
®-a-Amino-2,5-difluorobenzenebutanoic acid: Fluorine atoms instead of chlorine.
®-a-Amino-2,5-dibromobenzenebutanoic acid: Bromine atoms instead of chlorine.
Uniqueness
®-a-Amino-2,5-dichlorobenzenebutanoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC名 |
2-amino-4-(2,5-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15) |
InChIキー |
RJEDYAFWGILHRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















